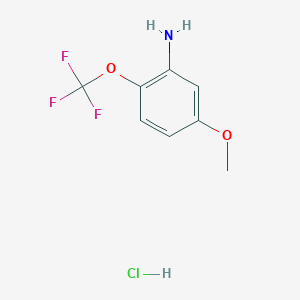

5-Methoxy-2-(trifluoromethoxy)aniline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

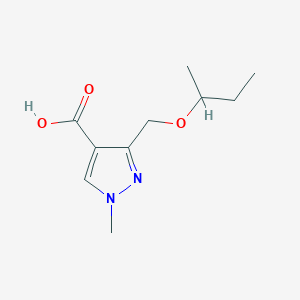

Übersicht

Beschreibung

5-Methoxy-2-(trifluoromethoxy)aniline;hydrochloride is a chemical compound with the IUPAC name 2-methoxy-5-(trifluoromethoxy)aniline . It has a molecular weight of 207.15 . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3NO2/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 . This indicates that the compound has a molecular structure with 8 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s physical form, storage temperature, and shipping temperature are all factors that can affect its stability and reactivity.Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Properties : A study by Miyajima et al. (1995) explored derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including a 4-trifluoromethoxy derivative. They found that this derivative exhibits stable smectic A phases, indicating potential applications in the study and development of liquid crystals with high orientational order (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Synthesis of Quinolinones : Gong and Kato (2004) reported the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines. This indicates the role of trifluoromethylated aniline derivatives in the synthesis of quinolinones, which are important compounds in medicinal chemistry (Gong & Kato, 2004).

Synthesis of Fluorine-Containing Compounds : A method for synthesizing fluorine-containing methoxy-1,3-diketones was proposed by Sokolov, Shergina, and Zanina (1992), highlighting the use of trifluoromethylated aniline derivatives in producing fluorine-rich organic compounds (Sokolov, Shergina, & Zanina, 1992).

Fluorescence Quenching Studies : Research by Geethanjali et al. (2015) on boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, used aniline as a quencher. This demonstrates the application of trifluoromethoxy aniline derivatives in studying fluorescence quenching mechanisms (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Antioxidant Activity : Tellamekala et al. (2019) synthesized a series of substituted diethyl(((2-methoxy-5-(trifluoromethyl)phenyl)amino)(phenyl)methyl)phosphonates and evaluated their antioxidant activity. The results showed that some of these compounds, which include trifluoromethoxy aniline derivatives, exhibited significant antioxidant properties (Tellamekala et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

The primary targets of 5-Methoxy-2-(trifluoromethoxy)aniline;hydrochloride are currently unknown

Mode of Action

It is known that the compound may be used in chemical synthesis .

Biochemical Pathways

The biochemical pathways affected by 5-Methoxy-2-(trifluoromethoxy)aniline;hydrochloride are currently unknown

Eigenschaften

IUPAC Name |

5-methoxy-2-(trifluoromethoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2.ClH/c1-13-5-2-3-7(6(12)4-5)14-8(9,10)11;/h2-4H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIOCXCNHRXPQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2473701.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2473702.png)

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473706.png)

![2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2473708.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2473709.png)

![(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2473710.png)

![2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide](/img/structure/B2473718.png)